molecular formula C11H12O3 B6176949 3-formyl-5-(propan-2-yl)benzoic acid CAS No. 1187028-43-8

3-formyl-5-(propan-2-yl)benzoic acid

Cat. No.: B6176949
CAS No.: 1187028-43-8
M. Wt: 192.2
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Description

3-formyl-5-(propan-2-yl)benzoic acid is a chemical compound that has garnered attention in scientific research and industry due to its unique structural properties and potential applications. This compound is characterized by the presence of a formyl group and a propan-2-yl group attached to a benzoic acid core, making it a versatile molecule for various chemical reactions and applications.

Properties

CAS No.

1187028-43-8

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-5-(propan-2-yl)benzoic acid typically involves the formylation of a suitable benzoic acid derivative. One common method is the Vilsmeier-Haack reaction, where a benzoic acid derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired formylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-formyl-5-(propan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: 3-carboxy-5-(propan-2-yl)benzoic acid.

    Reduction: 3-hydroxymethyl-5-(propan-2-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-formyl-5-(propan-2-yl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-formyl-5-(propan-2-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and nucleotides.

Comparison with Similar Compounds

Similar Compounds

  • 3-formylbenzoic acid
  • 5-(propan-2-yl)benzoic acid
  • 3-formyl-4-(propan-2-yl)benzoic acid

Uniqueness

3-formyl-5-(propan-2-yl)benzoic acid is unique due to the specific positioning of the formyl and propan-2-yl groups on the benzoic acid core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in synthetic chemistry and biological research.

Biological Activity

3-Formyl-5-(propan-2-yl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique structure, which includes a formyl group and an isopropyl substituent. Its chemical formula is C11H12O3C_{11}H_{12}O_3, and it possesses notable functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. A study demonstrated that related compounds showed significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species.

CompoundStaphylococcus aureusEscherichia coliMinimum Inhibitory Concentration (MIC)
This compound15 µg/mL6.3 µg/mL6.3 µg/mL

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated using various cell lines. In vitro studies have shown moderate cytotoxicity against cancer cell lines with an LD50 value indicating potential therapeutic applications in oncology.

Cell LineLD50 (µg/mL)
Artemia salina56.0
Hep-G2 (liver cancer)>100 (no significant cytotoxicity)

These findings highlight the compound's selective toxicity, which is critical for developing anticancer therapies .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Enzyme Interaction : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors influencing signaling pathways that lead to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

In a comparative study involving various benzoic acid derivatives, this compound was found to be particularly effective against Escherichia coli, with an MIC of 6.3 µg/mL, outperforming several standard antibiotics .

Cytotoxicity Evaluation

A cytotoxicity assessment using the Artemia salina model indicated that the compound has a moderate LD50 value of 56 µg/mL, suggesting potential use in developing cytotoxic agents for targeted cancer therapies .

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